Acetamide, N-[(1R,2R)-2-(4-morpholinyl)cyclohexyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, N-[(1R,2R)-2-(4-morpholinyl)cyclohexyl]- is a chemical compound known for its unique structure and properties It features a cyclohexyl ring substituted with a morpholine group and an acetamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[(1R,2R)-2-(4-morpholinyl)cyclohexyl]- typically involves the reaction of a cyclohexyl derivative with morpholine and acetamide under controlled conditions. The process may include steps such as:
Formation of the cyclohexyl intermediate: This can be achieved through the hydrogenation of a suitable aromatic precursor.
Substitution with morpholine: The cyclohexyl intermediate is then reacted with morpholine in the presence of a catalyst to form the morpholinyl-cyclohexyl derivative.
Acetamide formation: Finally, the morpholinyl-cyclohexyl derivative is reacted with acetamide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of high-efficiency catalysts may be employed to enhance production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Acetamide, N-[(1R,2R)-2-(4-morpholinyl)cyclohexyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, potentially altering the functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Conditions for substitution reactions may involve the use of halogenating agents or nucleophiles under controlled temperatures and pH.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Acetamide, N-[(1R,2R)-2-(4-morpholinyl)cyclohexyl]- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Wirkmechanismus
The mechanism of action of Acetamide, N-[(1R,2R)-2-(4-morpholinyl)cyclohexyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Acetamide, N-[(1R,2R)-2-(1-pyrrolidinyl)cyclohexyl]-
- Acetamide, N-(2-hydroxyphenyl)-
Comparison
Compared to similar compounds, Acetamide, N-[(1R,2R)-2-(4-morpholinyl)cyclohexyl]- is unique due to the presence of the morpholine group, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
824938-92-3 |
---|---|
Molekularformel |
C12H22N2O2 |
Molekulargewicht |
226.32 g/mol |
IUPAC-Name |
N-[(1R,2R)-2-morpholin-4-ylcyclohexyl]acetamide |
InChI |
InChI=1S/C12H22N2O2/c1-10(15)13-11-4-2-3-5-12(11)14-6-8-16-9-7-14/h11-12H,2-9H2,1H3,(H,13,15)/t11-,12-/m1/s1 |
InChI-Schlüssel |
FZICQURSTMBRBF-VXGBXAGGSA-N |
Isomerische SMILES |
CC(=O)N[C@@H]1CCCC[C@H]1N2CCOCC2 |
Kanonische SMILES |
CC(=O)NC1CCCCC1N2CCOCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.